
(+-)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide is a synthetic organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-dimethylaminopyridine with acetic anhydride under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound known for its use as a nucleophilic catalyst in organic synthesis.
N,N-Dimethyl-4-aminopyridine: Another similar compound with comparable chemical properties and applications.
Uniqueness
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
82890-19-5 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
N-[5-(dimethylamino)pent-3-yn-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C10H18N2O/c1-9(12(5)10(2)13)7-6-8-11(3)4/h9H,8H2,1-5H3 |
Clave InChI |
SNJASRAPXUQFBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCN(C)C)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


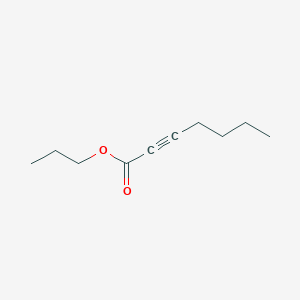
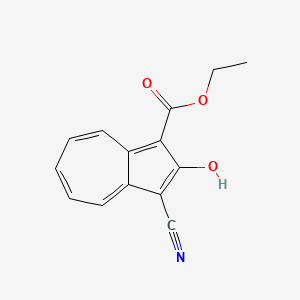
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
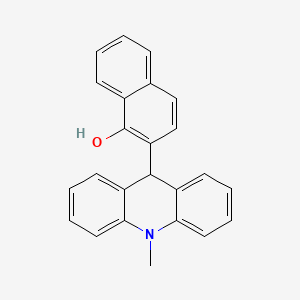
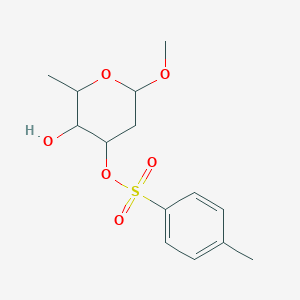
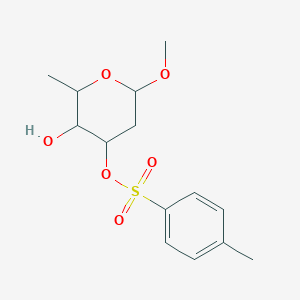
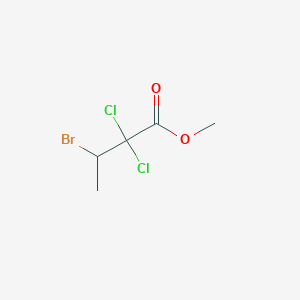
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)

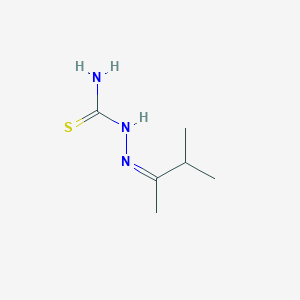
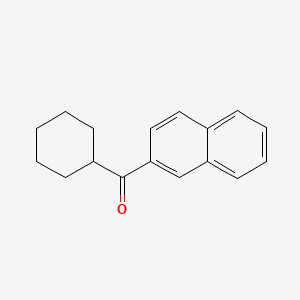
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
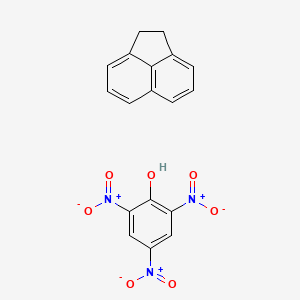
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
